molecular formula C11H13NO4 B12525087 Dimethyl 2,2'-(pyridine-2,6-diyl)diacetate CAS No. 817578-78-2

Dimethyl 2,2'-(pyridine-2,6-diyl)diacetate

Cat. No.: B12525087
CAS No.: 817578-78-2
M. Wt: 223.22 g/mol
InChI Key: CUDUQFLFTSLLGW-UHFFFAOYSA-N
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Description

Dimethyl 2,2’-(pyridine-2,6-diyl)diacetate is an organic compound with a pyridine ring substituted at the 2 and 6 positions by two acetate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2,2’-(pyridine-2,6-diyl)diacetate typically involves the esterification of pyridine-2,6-dicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of dimethyl 2,2’-(pyridine-2,6-diyl)diacetate can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,2’-(pyridine-2,6-diyl)diacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism by which dimethyl 2,2’-(pyridine-2,6-diyl)diacetate exerts its effects is primarily through its ability to coordinate with metal ions. The pyridine nitrogen and the ester oxygen atoms can act as donor sites, forming stable chelates with various metal ions. This coordination can influence the reactivity and properties of the metal center, making it useful in catalysis and materials science .

Comparison with Similar Compounds

Similar Compounds

    Diethyl 2,2’-(pyridine-2,6-diyl)diacetate: Similar structure but with ethyl ester groups instead of methyl.

    Pyridine-2,6-dicarboxylic acid: The parent acid form of the compound.

    Pyridine-2,6-dimethanol: The reduced form of the ester.

Uniqueness

Dimethyl 2,2’-(pyridine-2,6-diyl)diacetate is unique due to its specific ester groups, which provide distinct reactivity compared to its analogs. The methyl esters offer different solubility and reactivity profiles, making it suitable for specific applications in coordination chemistry and materials science .

Properties

CAS No.

817578-78-2

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

methyl 2-[6-(2-methoxy-2-oxoethyl)pyridin-2-yl]acetate

InChI

InChI=1S/C11H13NO4/c1-15-10(13)6-8-4-3-5-9(12-8)7-11(14)16-2/h3-5H,6-7H2,1-2H3

InChI Key

CUDUQFLFTSLLGW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=NC(=CC=C1)CC(=O)OC

Origin of Product

United States

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